REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([S:8][C:9]2[NH:13][C:12]([CH3:14])=[N:11][C:10]=2[CH:15]([CH3:17])[CH3:16])[CH:5]=[CH:6][CH:7]=1.[C:18](OCC1N(C)C(C(C)C)=C(SC2C=CC=CC=2)N=1)(=O)N>>[Cl:1][C:2]1[CH:3]=[C:4]([S:8][C:9]2[N:13]([CH3:18])[C:12]([CH3:14])=[N:11][C:10]=2[CH:15]([CH3:17])[CH3:16])[CH:5]=[CH:6][CH:7]=1
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Name
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5-(3-chlorophenylthio)-4-isopropyl-2-methylimidazole
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1)SC1=C(N=C(N1)C)C(C)C
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Name
|
Example 1
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C(N)(=O)OCC=1N(C(=C(N1)SC1=CC=CC=C1)C(C)C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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ClC=1C=C(C=CC1)SC1=C(N=C(N1C)C)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |